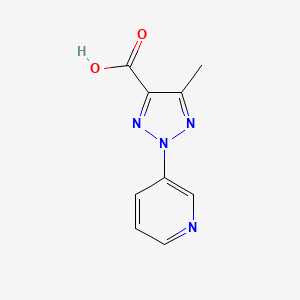

5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-8(9(14)15)12-13(11-6)7-3-2-4-10-5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHCYCGOQRQPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933744-29-7 | |

| Record name | 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid have shown effectiveness against various bacterial strains. A study demonstrated that derivatives containing the triazole ring exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .

1.2 Anticancer Properties

The compound has also been explored for its anticancer potential. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. For example, a synthesized derivative was tested against human breast cancer cell lines and showed significant cytotoxic effects .

Coordination Chemistry

2.1 Metal Complex Formation

this compound acts as a versatile ligand in coordination chemistry. It can coordinate with metal ions to form stable complexes that exhibit interesting structural and electronic properties. These complexes have been studied for their luminescent properties and potential applications in photonics .

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Cu(II) | Square Planar | Luminescent properties observed |

| Zn(II) | Tetrahedral | Catalytic activity in organic reactions |

| Ni(II) | Octahedral | Magnetic properties studied |

Material Science

3.1 Synthesis of Functional Materials

The compound's ability to form coordination polymers makes it valuable in material science. Its derivatives have been utilized in synthesizing metal-organic frameworks (MOFs) that possess high surface areas and tunable porosity, suitable for gas storage and separation applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives including this compound revealed that these compounds inhibited the growth of Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This highlights the compound's potential as a lead structure for developing new antifungal agents.

Case Study 2: Coordination with Metal Ions

In a recent investigation involving the coordination of this compound with transition metals like copper and zinc, researchers characterized several complexes using X-ray crystallography. The resulting structures demonstrated unique geometries and bonding interactions that could be harnessed for catalysis .

Mechanism of Action

The mechanism by which 5-methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 1,2,3-triazole-4-carboxylic acid core but differ in substituents, leading to variations in biological activity and physicochemical properties:

Key Structural and Functional Differences

Heterocyclic Ring Modifications: The target compound features a pyridin-3-yl group, whereas the analogue in substitutes pyridine with pyridazine (a six-membered ring with two adjacent nitrogen atoms). Pyridazine derivatives often exhibit distinct electronic properties and binding affinities compared to pyridine-based compounds.

Substituent Effects on Bioactivity: The trifluoromethyl group in increases metabolic stability and electronegativity, contributing to its high antitumor activity (GP = 68.09%) .

Synthetic Strategies: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described in , is a common method for triazole synthesis. However, the compound in employs a Mitsunobu reaction for azide formation, highlighting divergent synthetic pathways for analogous structures.

Biological Activity

5-Methyl-2-(pyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and enzyme inhibition properties.

- Molecular Formula : CHNO

- Molecular Weight : 204.19 g/mol

- CAS Number : 933744-29-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives, including the compound . The Minimum Inhibitory Concentrations (MICs) were determined for different microbial strains:

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.1 |

| Candida albicans | 0.1 |

| Aspergillus niger | 0.2 |

| Pseudomonas aeruginosa | 0.15 |

The compound demonstrated comparable efficacy to standard antifungal agents like Amphotericin B .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been investigated, highlighting their ability to scavenge free radicals and inhibit oxidative stress.

The presence of the triazole ring is crucial for its antioxidant activity. Studies indicate that the nitrogen atoms in the triazole structure facilitate electron donation, which is essential for neutralizing free radicals .

Enzyme Inhibition

This compound has also been studied for its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production.

Case Study: Xanthine Oxidase Inhibition

In vitro studies showed that derivatives of this compound exhibited high potency as XO inhibitors:

| Compound | IC50 (µM) |

|---|---|

| Derivative 7f | 0.5 |

| Derivative 8h | 0.8 |

Molecular docking studies revealed that these compounds bind effectively to the active site of XO, suggesting a mixed-type inhibition mechanism .

Preparation Methods

Direct Cycloaddition of Azides with β-Ketoesters (One-Pot Synthesis)

Methodology:

A prominent approach involves a one-step, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related cycloaddition reactions between aryl azides and β-ketoesters. This method is highlighted in US patent US6642390B2, which describes a process where azides react with β-ketoesters in the presence of a base under heating conditions.

- Reagents: Aryl azides, β-ketoesters, base (e.g., potassium carbonate), and optionally copper catalysts.

- Conditions: Heating at approximately 80°C for 16 hours in ethanol/water mixture.

- Outcome: Formation of 1,2,3-triazole-4-carboxylic acids with yields ranging from 30% to 95%, depending on substrate and reaction conditions.

- One-pot process simplifies synthesis.

- High yields achievable with optimized conditions.

- Suitable for scale-up to about 100 g.

- Requires careful control of reaction conditions to prevent side reactions.

- The method generally produces a mixture of regioisomers, necessitating purification.

Cycloaddition of Azides with β-Ketoesters under DBU-Promoted Conditions

Methodology:

A refined method involves the use of a strong organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the cycloaddition of azides with β-ketoesters, yielding 1,2,3-triazoles efficiently.

- Reagents: Azides (e.g., aryl azides), β-ketoesters, DBU, and acetonitrile as solvent.

- Conditions: Stirring at 50°C overnight.

- Results: High-yield synthesis of 5-methyl-1,2,3-triazoles with yields often exceeding 80%. For example, ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate was obtained with a yield of approximately 85%.

Research Findings:

This method has been successfully applied to synthesize various pyridine-substituted triazoles, demonstrating broad substrate scope and operational simplicity.

Synthesis via Acylation and Cyclization of Aromatic Precursors

Methodology:

Another route involves initial acylation of aromatic compounds bearing hydroxyl groups, followed by heterocyclization to form the triazole core.

- Acylation of 1-(2-hydroxy-5-methylphenyl) ethanone with aryl- or pyridinyl-substituted acyl chlorides, followed by cyclization, yields the target triazole derivatives.

- The process involves transforming acyl intermediates into the triazole ring through heterocyclization under acid catalysis, often yielding moderate to high yields (~56%).

- Suitable for synthesizing derivatives with specific substituents.

- Allows for structural diversification.

Preparation via 1,3-Dipolar Cycloaddition of Sodium Azide to Nitriles

Methodology:

A classical approach involves the 1,3-dipolar cycloaddition of sodium azide to nitriles, often catalyzed by ammonium chloride, to produce aryl azides, which then undergo further cyclization.

- This method has been used to generate aryl azides that are subsequently cyclized with acetoacetates or related compounds to form the triazole ring.

- Multi-step process requiring isolation of intermediates.

- Less direct compared to other methods.

Additional Approaches: Cycloaddition with Activated Ketomethylenic Compounds

Methodology:

Reactions involving β-nitrilesulfones and other activated ketomethylene derivatives facilitate the synthesis of triazoles via Dimroth cyclization, often in the presence of sodium methoxide.

- These methods produce 1,2,3-triazoles immediately upon mixing reagents at room temperature, with good yields, and are useful for synthesizing complex derivatives.

Data Summary Table of Preparation Methods

Q & A

Q. Table 1: Example Reaction Conditions for Triazole Derivatives

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, XPhos | 40–100 | t-BuOH | 85 | |

| Cs₂CO₃ | 93–96 | H₂O | 92 |

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR can resolve pyridyl and triazole proton environments. For example, pyridin-3-yl protons typically appear as multiplets at δ 7.5–8.5 ppm .

- HPLC-MS: Reversed-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) coupled to high-resolution MS confirms purity and molecular ion peaks (e.g., [M+H]+ at m/z 247.1) .

- FT-IR: Carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) are diagnostic .

How can solubility parameters be determined in different solvents?

Methodological Answer:

Use a shake-flask method:

Saturate the compound in solvents (polar aprotic, protic, non-polar).

Filter and quantify supernatant via UV-Vis (λmax ~260 nm for pyridyl-triazole systems).

Compare with structurally similar compounds (e.g., phenyl-substituted triazoles show higher solubility in DMSO than water) .

Q. Table 2: Solubility Trends for Analogous Compounds

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 25.3 | |

| Water | <0.1 |

Advanced Research Questions

How to design a statistical experimental approach to optimize reaction yield?

Methodological Answer:

Implement a Design of Experiments (DoE) framework:

- Factors: Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), solvent polarity (DMF vs. THF).

- Response Variables: Yield, purity.

- Analysis: Use ANOVA to identify significant factors. For example, a central composite design reduced optimization trials by 40% in similar heterocyclic syntheses .

What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies.

- Reaction Path Search: Tools like GRRM17 or AFIR map potential energy surfaces, identifying intermediates and byproducts .

- Machine Learning: Train models on existing triazole reaction datasets to predict regioselectivity .

How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Meta-Analysis: Compare structural analogs (e.g., 6-(4-chlorophenyl)oxazolopyridines) to isolate substituent effects .

- Error Source Identification: Use control experiments to rule out impurities (e.g., residual Pd in catalytic reactions) .

How to establish structure-activity relationships (SAR) for pyridyl-triazole derivatives?

Methodological Answer:

Q. Table 3: Example SAR Data for Analogous Compounds

| Substituent | IC₅₀ (μM) | LogP | Reference |

|---|---|---|---|

| 3-Pyridyl | 0.45 | 1.2 | |

| 4-Chlorophenyl | 0.78 | 2.1 |

What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Stability Screening: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Formulation: Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon .

How to validate analytical data across multiple laboratories?

Methodological Answer:

- Interlaboratory Studies: Distribute aliquots to 3+ labs for NMR, MS, and HPLC analysis.

- Statistical Consistency Checks: Use Bland-Altman plots to assess bias and reproducibility .

Can heterocyclic analogs guide property prediction for this compound?

Methodological Answer:

Yes. Compare with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.